N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17799630
InChI: InChI=1S/C11H13ClFN/c1-7(14-9-3-4-9)10-5-2-8(13)6-11(10)12/h2,5-7,9,14H,3-4H2,1H3
SMILES:
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68 g/mol

N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine

CAS No.:

Cat. No.: VC17799630

Molecular Formula: C11H13ClFN

Molecular Weight: 213.68 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine -

Specification

Molecular Formula C11H13ClFN
Molecular Weight 213.68 g/mol
IUPAC Name N-[1-(2-chloro-4-fluorophenyl)ethyl]cyclopropanamine
Standard InChI InChI=1S/C11H13ClFN/c1-7(14-9-3-4-9)10-5-2-8(13)6-11(10)12/h2,5-7,9,14H,3-4H2,1H3
Standard InChI Key KFAYNAIFVCBNFD-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=C(C=C1)F)Cl)NC2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three critical components:

  • Cyclopropane ring: A three-membered carbon ring bonded directly to the primary amine group, introducing significant ring strain (≈27 kcal/mol) that enhances metabolic stability compared to larger cycloalkanes.

  • Ethyl spacer: A two-carbon chain linking the cyclopropanamine moiety to the aromatic system, providing conformational flexibility for target engagement.

  • 2-Chloro-4-fluorophenyl group: A disubstituted benzene ring with electron-withdrawing halogens at the ortho (Cl) and para (F) positions, creating a dipole moment (μ1.8D\mu \approx 1.8 \, \text{D}) that influences binding interactions .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC12H14ClFN\text{C}_{12}\text{H}_{14}\text{Cl}\text{F}\text{N}
Molecular Weight239.70 g/mol
logP (Octanol-Water)2.8 ± 0.3
Aqueous Solubility (HCl salt)22 mg/mL (pH 7.4, 25°C)
Melting Point158–162°C (decomposition observed)

Synthetic Methodologies

Reductive Amination Pathway

The most efficient synthesis involves reductive amination of 2-chloro-4-fluorophenylacetone with cyclopropanamine:

  • Reaction Setup:

    • Dissolve 2-chloro-4-fluorophenylacetone (1.0 equiv) and cyclopropanamine (1.2 equiv) in anhydrous methanol.

    • Add sodium cyanoborohydride (1.5 equiv) as a reducing agent.

    • Maintain pH 5–6 using acetic acid.

  • Optimized Conditions:

    • Temperature: 25°C

    • Duration: 18–24 hours

    • Yield: 78–82% after purification via recrystallization (ethanol/water, 4:1 v/v).

Industrial-Scale Production

Continuous flow reactors with immobilized catalysts (e.g., Pd/C) improve scalability:

  • Residence Time: 12 minutes

  • Throughput: 1.2 kg/h

  • Purity: >99% (HPLC analysis, C18 column, 0.1% TFA/acetonitrile gradient) .

Biological Activity and Mechanism

Neurotransmitter Receptor Interactions

In vitro binding assays reveal high affinity for:

  • 5-HT2A Serotonin Receptors: Ki=12nMK_i = 12 \, \text{nM} (compared to ketanserin Ki=0.5nMK_i = 0.5 \, \text{nM}) .

  • Dopamine D2 Receptors: Ki=34nMK_i = 34 \, \text{nM} (partial agonist activity, EC50 = 110 nM) .

The ortho-chlorine substituent enhances hydrophobic interactions with receptor subpockets, while the para-fluorine improves membrane permeability via increased lipophilicity .

Enzyme Inhibition Profile

  • Monoamine Oxidase B (MAO-B): IC50 = 450 nM (non-competitive inhibition) .

  • Catechol-O-Methyltransferase (COMT): No significant activity (IC50 >10,000 nM) .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Pharmacological Properties

Compound5-HT2A KiK_i (nM)MAO-B IC50 (nM)logP
N-[1-(2-Cl-4-F-Ph)ethyl]cyclopropanamine124502.8
N-[1-(4-F-Ph)ethyl]cyclopropanamine286202.1
N-[1-(2-Cl-Ph)ethyl]cyclopropanamine195103.2

Key trends:

  • Dual Halogenation: The 2-Cl-4-F pattern optimizes receptor affinity while maintaining moderate lipophilicity .

  • Cyclopropane Advantage: Compared to cyclopentane analogs, metabolic stability increases by 3-fold (t1/2 = 4.2 h vs. 1.3 h in human liver microsomes) .

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